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Compound of Interest

Compound Name: 2-(3-Bromophenyl)acetaldehyde

Cat. No.: B026899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(3-Bromophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Due to
the limited availability of published experimental spectra for this specific compound, this guide
combines predicted data, typical spectroscopic values for related structural motifs, and detailed
experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

o |[UPAC Name: 2-(3-Bromophenyl)acetaldehyde

CAS Number: 109347-40-2[1][2]

Molecular Formula: CsH7BrO[2][3]

Molecular Weight: 199.05 g/mol [1][2]

Structure:

Spectroscopic Data

While specific experimental spectra for 2-(3-Bromophenyl)acetaldehyde are not readily
available in public databases, the following tables summarize the expected data based on the
analysis of its chemical structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehydic proton (-
~9.7 Triplet (t) 1H
CHO)
_ Aromatic protons
~7.5-7.2 Multiplet (m) 4H
(CeHa)
Methylene protons (-
~3.8 Doublet (d) 2H

CH2)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

~198 Carbonyl carbon (-CHO)
~138 Aromatic carbon (C-Br)
~132-128 Aromatic carbons (-CH)
~122 Aromatic carbon (C-CH2)
~50 Methylene carbon (-CHz)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~2820 and ~2720 Medium C-H stretch of aldehyde
~1725 Strong C=0 stretch of aldehyde[4]

~1595, ~1570, ~1475

Medium to Strong

C=C stretch of aromatic ring

~780

Strong

C-H out-of-plane bend for 1,3-

disubstituted aromatic ring

~680

Medium

C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance (%) Assignment
Molecular ion peak with
198/200 [M]* and [M+2]* characteristic bromine isotope
pattern
169/171 [M-CHQOJ*
119 [M-Br]*
91 [C7H7]* (tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra of 2-(3-Bromophenyl)acetaldehyde.

Materials:

o 2-(3-Bromophenyl)acetaldehyde sample
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» Deuterated chloroform (CDCls) with 0.03% v/v tetramethylsilane (TMS)

e 5 mm NMR tubes

* NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-(3-Bromophenyl)acetaldehyde
in approximately 0.7 mL of CDClIs containing TMS in a clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Set the appropriate acquisition parameters for H NMR (e.g., pulse angle, acquisition time,
relaxation delay).

o For 3C NMR, set the parameters for a proton-decoupled experiment.

o Data Acquisition: Acquire the *H and 3C NMR spectra.

» Data Processing:

[e]

Apply Fourier transformation to the raw data.

o

Phase the spectra.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

Integrate the peaks in the *H NMR spectrum.
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Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of 2-(3-Bromophenyl)acetaldehyde.

Materials:

o 2-(3-Bromophenyl)acetaldehyde sample (liquid)

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

« |Isopropanol for cleaning

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of liquid 2-(3-Bromophenyl)acetaldehyde directly
onto the ATR crystal.

o Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm™1,

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 2-(3-
Bromophenyl)acetaldehyde.

Materials:
e 2-(3-Bromophenyl)acetaldehyde sample
e Gas chromatograph-mass spectrometer (GC-MS) system

» Volatile solvent (e.g., dichloromethane or ethyl acetate)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/product/b026899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Microsyringe
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-(3-Bromophenyl)acetaldehyde in a
volatile solvent.

e Instrument Setup:

o Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas
flow rate).

o Set the MS parameters for El ionization (typically 70 eV).
o Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
« Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o Data Acquisition: The GC will separate the components of the sample, and the MS will
record the mass spectrum of the eluting 2-(3-Bromophenyl)acetaldehyde.

o Data Analysis: Identify the molecular ion peak and the fragmentation pattern. The presence
of bromine will be indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal
intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(3-Bromophenyl)acetaldehyde.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2-(3-
Bromophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b026899#2-3-bromophenyl-
acetaldehyde-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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